molecular formula C14H16FNO B6177443 N-{6-fluorospiro[3.3]heptan-2-yl}benzamide CAS No. 2715119-71-2

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

Cat. No.: B6177443
CAS No.: 2715119-71-2
M. Wt: 233.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-fluorospiro[33]heptan-2-yl}benzamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide typically involves a multi-step process. One common method starts with the preparation of the spirocyclic intermediate, which is then subjected to fluorination and subsequent amide formation. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or spirocyclic derivatives.

Scientific Research Applications

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets. The fluorine atom in the spirocyclic structure plays a crucial role in enhancing the compound’s binding affinity to its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{6-chlorospiro[3.3]heptan-2-yl}benzamide
  • N-{6-bromospiro[3.3]heptan-2-yl}benzamide
  • N-{6-methylspiro[3.3]heptan-2-yl}benzamide

Uniqueness

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

CAS No.

2715119-71-2

Molecular Formula

C14H16FNO

Molecular Weight

233.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.